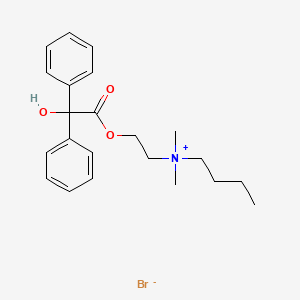

Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate

Description

Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate (molecular formula: C₂₂H₃₀NO₃) is a quaternary ammonium compound characterized by a benzilate ester moiety (2-hydroxy-2,2-diphenylacetate) linked to a hydroxyethyl chain and a butyldimethylammonium group. Key structural features include:

- Quaternary ammonium core: A positively charged nitrogen atom bonded to a butyl group, two methyl groups, and a 2-hydroxyethyl chain.

- Physicochemical properties: Predicted collision cross-section (CCS) values range from 187.0 Ų ([M+H]⁺) to 199.8 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Properties

CAS No. |

55019-66-4 |

|---|---|

Molecular Formula |

C22H30BrNO3 |

Molecular Weight |

436.4 g/mol |

IUPAC Name |

butyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-dimethylazanium;bromide |

InChI |

InChI=1S/C22H30NO3.BrH/c1-4-5-16-23(2,3)17-18-26-21(24)22(25,19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,25H,4-5,16-18H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

QEQZIZQFEVNSQP-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The compound consists of two key structural components:

A quaternary ammonium moiety : butyldimethyl(2-hydroxyethyl)ammonium bromide

A benzilate ester moiety : derived from benzilic acid or its derivatives

The preparation typically involves:

Synthesis of the quaternary ammonium bromide intermediate : This involves quaternization of a tertiary amine with an alkyl bromide.

Esterification or acylation with benzilate derivative : Coupling the quaternary ammonium intermediate with benzilic acid or its activated derivative to form the ester linkage.

Preparation of Butyldimethyl(2-hydroxyethyl)ammonium Bromide Intermediate

While no direct preparation method for this exact intermediate is reported, closely related quaternary ammonium salts such as tetrabutyl ammonium bromide and hexadecyl methyl 2-hydroxyethyl ammonium bromide have well-documented synthetic routes that can be adapted.

Quaternization Reaction

Reactants : A tertiary amine (e.g., N,N-dimethyl-2-hydroxyethylamine or tri-n-butylamine) and an alkyl bromide (e.g., n-butyl bromide).

Solvent : Acetonitrile is commonly used as a solvent to facilitate reaction and heat transfer.

Conditions : The mixture is stirred and heated under reflux (slow backflow) for 22-24 hours to ensure complete quaternization.

Molar Ratios : Typically, a 1:1 molar ratio of amine to alkyl bromide is used, with solvent quantity adjusted to maintain solubility and reaction kinetics.

Example : Preparation of tetrabutyl ammonium bromide involves mixing tri-n-butylamine and n-butyl bromide in acetonitrile, refluxing for 22-24 hours, followed by removal of solvent and excess reagents.

Purification

After reaction, the mixture is subjected to distillation under reduced pressure to remove acetonitrile and unreacted alkyl bromide.

The crude quaternary ammonium bromide is then purified by recrystallization using ethyl acetate or a mixture of ethyl acetate and ethanol.

Vacuum drying at 50 °C under 30-35 mmHg yields the purified white crystalline product.

Table 1: Typical Reaction Conditions for Quaternary Ammonium Bromide Synthesis

| Parameter | Typical Value | Notes |

|---|---|---|

| Tertiary amine | Tri-n-butylamine or analog | 1 mole |

| Alkyl bromide | n-Butyl bromide | 1 mole |

| Solvent | Acetonitrile | 1-1.5 times weight of alkyl bromide |

| Reaction temperature | Reflux (~80-85 °C for acetonitrile) | Slow backflow reflux |

| Reaction time | 22-24 hours | Ensures complete quaternization |

| Purification solvent | Ethyl acetate / Ethanol mix | For recrystallization |

| Drying conditions | 50 °C, 30-35 mmHg vacuum | Removes residual solvents |

Coupling with Benzilate to Form Butyldimethyl(2-hydroxyethyl)ammonium Bromide Benzilate

The esterification step involves coupling the quaternary ammonium intermediate with benzilic acid or an activated benzilate derivative.

Activation of Benzilate : Benzilic acid (diphenylhydroxyacetic acid) can be converted to an acid chloride or anhydride to facilitate ester formation.

Reaction with Hydroxyethyl Group : The 2-hydroxyethyl group on the ammonium salt acts as the nucleophile, attacking the activated benzilate derivative to form the ester bond.

Conditions : Typically carried out in anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran) at low temperatures to moderate heat, with base catalysts or coupling agents (e.g., DCC, DMAP) to promote esterification.

Purification : The product is purified by recrystallization or chromatographic methods to achieve high purity.

Solvent-Free and Green Chemistry Approaches

Recent advances in quaternary ammonium salt synthesis emphasize solvent-free methods to reduce environmental impact and cost. For example, the preparation of hexadecyl methyl 2-hydroxyethyl ammonium bromide uses direct mixing of amine and alkyl bromide under heating without solvents, followed by recrystallization with ethyl acetate and ethanol. This approach could be adapted for this compound synthesis to improve sustainability.

Summary of Preparation Methods

| Step | Description | Key Conditions/Notes |

|---|---|---|

| 1. Quaternization | Tertiary amine + n-butyl bromide in acetonitrile, reflux 22-24 h | 1:1 molar ratio, slow backflow reflux |

| 2. Removal of solvents | Distillation under reduced pressure to remove acetonitrile and excess alkyl bromide | Heating to ~100 °C, vacuum distillation |

| 3. Purification | Recrystallization from ethyl acetate or ethyl acetate/ethanol mixture | Cooling crystallization, vacuum drying at 50 °C |

| 4. Activation of benzilate | Conversion of benzilic acid to acid chloride or active ester | Anhydrous conditions, use of coupling agents |

| 5. Esterification | Reaction of quaternary ammonium hydroxyethyl group with activated benzilate | Organic solvent, controlled temperature, base catalyst |

| 6. Final purification | Recrystallization or chromatography to isolate pure this compound | Ensures high purity and yield |

Research Findings and Considerations

Reaction Efficiency : Quaternization reactions typically achieve high yields (>90%) under controlled reflux conditions and stoichiometric reagent ratios.

Purity : Recrystallization using ethyl acetate and ethanol mixtures is effective in removing impurities and residual solvents, yielding white crystalline products with sharp melting points (e.g., 120.09 °C for related compounds).

Environmental Impact : Solvent-free methods reduce organic solvent use, lowering pollution and cost, and can be adapted for this compound's synthesis.

Scale-Up Potential : The described methods use common reagents and standard laboratory equipment (e.g., three-necked flasks, reflux condensers), enabling scalability for industrial preparation.

Chemical Reactions Analysis

Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common reagents and conditions used in these reactions include solvents like ethanol or water, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate has a wide range of scientific research applications:

Chemistry: It is used as a phase transfer catalyst in organic synthesis.

Biology: The compound exhibits antimicrobial properties and is used in studies related to microbial inhibition.

Medicine: It is investigated for its potential use as an antiseptic and disinfectant.

Industry: The compound is used in the formulation of cleaning agents and sanitizers.

Mechanism of Action

The antimicrobial activity of Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate is attributed to its quaternary ammonium structure. The positively charged ammonium group interacts with the negatively charged cell membranes of microorganisms, leading to disruption of the cell membrane integrity and subsequent cell death . This interaction inhibits the growth of bacteria and fungi, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Anticholinergic Agents with Benzilate Moieties

Structural Insights :

- The benzilate ester is conserved across these compounds, critical for antimuscarinic activity by mimicking acetylcholine’s diphenyl motif.

- The quaternary ammonium group in clidinium and pipethanate enhances polarity, reducing blood-brain barrier penetration and systemic toxicity. The target compound’s hydroxyethyl chain may improve water solubility compared to purely alkylated analogs (e.g., methantheline bromide) .

Gemini Surfactants and Gene Delivery Agents

Functional Comparisons :

Organoclay Modifiers and Crystal Engineering

Crystallographic Insights :

- Short-chain quaternary ammonium salts (e.g., benzylethyldimethylammonium) form zigzag "head-to-tail" layers in crystals, driven by C–H···π and C–H···Br interactions .

- The target compound’s longer hydroxyethyl chain and benzilate ester likely disrupt dense packing, favoring amorphous or lamellar phases in solid-state applications.

Biological Activity

Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₁₃H₁₉BrN₂O₂

- Molecular Weight : 305.21 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

This compound functions primarily through its interaction with cellular membranes. The quaternary ammonium structure allows it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This mechanism is essential in its antimicrobial activity, particularly against Gram-positive bacteria.

Biological Activity

-

Antimicrobial Activity

- Exhibits significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

- Effective concentrations typically range from 0.5% to 2%, depending on the organism.

-

Cytotoxicity

- Studies indicate varying levels of cytotoxicity in mammalian cell lines, with IC50 values reported between 100 µM to 300 µM.

- The compound's cytotoxic effects are attributed to membrane disruption and subsequent apoptosis in sensitive cell types.

-

Antiviral Properties

- Preliminary studies suggest potential antiviral activity against enveloped viruses, though further investigation is needed to elucidate the specific mechanisms involved.

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated a notable reduction in bacterial load with a minimum inhibitory concentration (MIC) of 1% for resistant strains .

- Cytotoxicity Assessment : In vitro assays conducted on human lung fibroblast cells revealed that exposure to concentrations above 200 µM resulted in significant cell death, suggesting a dose-dependent relationship between concentration and cytotoxicity .

Data Tables

| Study Type | Organism/Cell Line | MIC/IC50 (µM) | Effect Observed |

|---|---|---|---|

| Antibacterial Efficacy | Staphylococcus aureus | 500 | Significant growth inhibition |

| Antibacterial Efficacy | Escherichia coli | 1000 | Moderate growth inhibition |

| Cytotoxicity | Human lung fibroblasts | 200 | Cell death observed |

| Antiviral Activity | Enveloped viruses | TBD | Preliminary activity noted |

Q & A

Basic Research Questions

Q. How can the synthesis of butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves quaternization of a tertiary amine (e.g., butyldimethylamine) with a benzilate-containing alkyl bromide. Key parameters include:

- Reagents : Use of anhydrous solvents (e.g., DMF) and a base (e.g., potassium carbonate) to deprotonate intermediates and drive quaternization .

- Conditions : Elevated temperatures (60–80°C) to accelerate reaction kinetics while avoiding decomposition.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC or NMR .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the presence of the benzilate ester (δ ~5.0–5.5 ppm for ester protons) and quaternary ammonium group (δ ~3.0–3.5 ppm for N-CH) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-Br] for quaternary ammonium salts).

- X-ray Crystallography : For definitive structural confirmation, particularly to resolve stereochemistry of the benzilate moiety .

Q. How does the stability of this compound vary under different storage conditions (e.g., pH, temperature)?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at 4°C in desiccators to prevent hygroscopic degradation .

- pH Stability : Conduct accelerated stability studies in buffered solutions (pH 3–9) using UV-Vis spectroscopy to track hydrolysis of the benzilate ester. Neutral pH (6–7) is optimal for long-term storage .

Advanced Research Questions

Q. What experimental approaches can quantify the compound’s binding affinity to serum proteins or enzymes?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics (ΔH, K) between the compound and proteins like bovine serum albumin (BSA) .

- Fluorescence Quenching : Monitor intrinsic protein fluorescence changes upon ligand binding. Scatchard analysis can determine binding constants .

- Surface Plasmon Resonance (SPR) : Real-time monitoring of protein-ligand interactions using immobilized targets .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC values)?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines).

- Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., residual solvents or byproducts) that may skew results .

- Dose-Response Curves : Perform triplicate experiments with statistical validation (e.g., ANOVA) to confirm reproducibility .

Q. What mechanistic insights explain its neuromuscular blocking activity (if applicable)?

- Methodological Answer :

- Electrophysiology : Use patch-clamp techniques to assess inhibition of nicotinic acetylcholine receptors (nAChRs) in neuromuscular junctions .

- Molecular Docking : Simulate interactions between the quaternary ammonium group and nAChR binding pockets using software like AutoDock .

- In Vivo Models : Evaluate muscle relaxation efficacy in rodents via train-of-four (TOF) stimulation, comparing reversal times with standard agents like atracurium .

Q. Can this compound act as a dual-functional agent in drug delivery systems (e.g., surfactant + bioactive carrier)?

- Methodological Answer :

- Critical Micelle Concentration (CMC) : Determine via conductivity or pyrene fluorescence assays to assess surfactant capability .

- Drug Encapsulation Studies : Load hydrophobic drugs (e.g., paclitaxel) into micelles and measure release kinetics using dialysis membranes .

- Cytotoxicity Screening : Test biocompatibility in HEK293 or HeLa cells to confirm low toxicity at working concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.